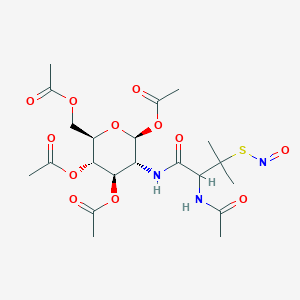

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose

Description

Systematic IUPAC Name and Structural Formula Analysis

The systematic IUPAC name for this compound is [5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate . Its molecular formula is $$ \text{C}{21}\text{H}{31}\text{N}{3}\text{O}{12}\text{S} $$, with a molecular weight of 549.55 g/mol .

Structural Breakdown :

- Glucopyranose Core : A β-D-glucopyranose ring (six-membered cyclic glucose) forms the backbone.

- Acetylation : Four acetyl (-OAc) groups occupy the 1, 3, 4, and 6 positions of the sugar, enhancing lipophilicity and stability .

- Amino Modification : The 2-position features a 2-amino-2-deoxy group, which is further functionalized.

- Penicillamine Moiety : An N-acetyl-D,L-penicillamine group is attached via an amide bond. This includes:

Key Functional Groups :

| Group | Position | Role |

|---|---|---|

| Tetra-O-acetyl | 1,3,4,6 | Solubility modulation |

| 2-Amino-2-deoxy | C2 | Glycosylation site |

| S-Nitroso | Penicillamine | NO donor capacity |

Stereochemical Configuration and Isomeric Considerations

The compound exhibits multiple stereochemical features:

- Glucopyranose Configuration : The β-anomeric configuration (C1-OH axial) is confirmed by the "β-D-" prefix, indicating the hydroxyl group at C1 is trans to the CH₂OH group at C5 .

- Penicillamine Chirality : The D,L designation reflects a racemic mixture at the penicillamine chiral center (C2), arising from synthetic procedures .

- Acetylation Pattern : The 1,3,4,6-tetra-O-acetyl arrangement creates a rigid, sterically hindered structure, influencing reactivity and biological interactions .

Isomeric Possibilities :

Relationship to S-Nitroso-N-acetylpenicillamine (SNAP) Derivatives

This compound is a glycosylated SNAP derivative , combining the NO-donating penicillamine core with a modified carbohydrate structure. Key comparisons to SNAP analogues include:

Functional Implications :

- The glycosyl moiety enables interactions with carbohydrate-binding proteins (e.g., lectins), potentially targeting NO delivery to specific tissues .

- Acetylation delays enzymatic degradation, making it suitable for prolonged NO release in biochemical assays .

- Compared to Glyco-SNAP-1 and Glyco-SNAP-2, this derivative’s tetra-acetylated structure offers unique pharmacokinetic properties, balancing lipophilicity and aqueous solubility .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)/t14-,15-,16-,17-,18?,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISYVRBZWPNIOD-DYZQRANXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 2-amino-2-deoxy-beta-D-glucopyranose

- The starting sugar, 2-amino-2-deoxy-beta-D-glucopyranose, undergoes selective acetylation to protect hydroxyl groups at positions 1, 3, 4, and 6.

- Typical reagents: acetic anhydride and pyridine.

- Procedure: N-acetyl-D,L-penicillamine is dissolved in pyridine, cooled in an ice bath; acetic anhydride/pyridine mixture is added slowly.

- Reaction conditions: Stirring at room temperature for 24 hours leads to complete acetylation, indicated by a color change (e.g., to light red).

- Workup: Rotary evaporation to remove solvents at controlled temperatures (initially 45 °C, then 60 °C) yields a viscous amber liquid.

- Purification: The product is dissolved in chloroform, washed multiple times with 1M HCl to remove pyridine and other impurities, dried over MgSO4, and filtered to obtain the acetylated intermediate.

Nitrosation of N-acetyl-D,L-penicillamine Moiety

- The nitrosation step introduces the S-nitroso functional group on the thiol of N-acetyl-D,L-penicillamine.

Two main nitrosation methods are employed:

Method A: Acidified Nitrite Nitrosation

- Acidified nitrite is prepared in situ by mixing sodium nitrite and hydrochloric acid at low temperature (0 °C).

- The acetylated N-acetyl-D,L-penicillamine derivative is dissolved in water and acidified.

- Sodium nitrite is added slowly under ice bath conditions.

- Reaction time: approximately 45 minutes.

- Observation: Solution color changes from clear/light yellow to dark green, indicating formation of the S-nitrosothiol.

- This method follows a first-order kinetic mechanism with respect to nitrite and N-acetylpenicillamine, with formation pathways involving both direct reaction with nitrous acid and nitrosyl cation intermediates.

Method B: tert-Butyl Nitrite Nitrosation

- The acetylated compound is dissolved in methanol.

- pH is adjusted to ~5 with 1M HCl.

- tert-Butyl nitrite, pre-cleaned with a metal ion chelator (e.g., cyclam), is added in excess.

- Reaction proceeds at room temperature for about 1 hour.

- Color change to deep green confirms S-nitrosothiol formation.

- This method is advantageous for controlled nitrosation with reduced metal ion-induced degradation.

Chemical Reactions Analysis

Types of Reactions

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose undergoes several types of chemical reactions:

Oxidation and Reduction: The nitroso group can participate in redox reactions, releasing nitric oxide (NO) under physiological conditions.

Substitution: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the deacetylated form of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of acetyl groups.

Major Products

Deacetylated Derivatives: Hydrolysis of acetyl groups yields the corresponding deacetylated glucopyranose derivatives.

Nitric Oxide: Release of NO from the nitroso group.

Scientific Research Applications

Nitric Oxide Donation

One of the primary applications of this compound is its role as a nitric oxide donor. Nitric oxide is known for its vasodilatory effects, which can be beneficial in treating cardiovascular conditions. The compound has been shown to produce concentration-related relaxations in non-vascular smooth muscle tissues, similar to other established nitrovasodilators .

Muscle Relaxation

Research indicates that N-(S-nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose acts as a potent relaxant of smooth muscle. Its effectiveness as a muscle relaxant has been documented in various studies, demonstrating its potential therapeutic use in conditions requiring muscle relaxation .

Biomedical Materials

The incorporation of this compound into biomedical materials has shown promising results. For instance, when modified with hyperbranched polyamidoamine (HPAMAM), the compound can release NO over extended periods. This controlled release enhances the biocompatibility of materials used in long-term implants . The ability to deliver NO in a sustained manner could significantly improve the performance of vascular grafts and stents.

Case Study 1: Vascular Smooth Muscle Relaxation

A study demonstrated that N-(S-nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose induced significant relaxation in isolated vascular smooth muscle preparations. The IC50 for relaxation was found to be comparable to established NO donors, indicating its potential utility in managing hypertension and other vascular disorders .

Case Study 2: Controlled NO Release from Polymers

In another investigation, researchers synthesized a polymer that incorporated the compound to achieve controlled NO release. The study utilized Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry to characterize the polymer's structure and confirm the successful integration of the NO donor. The resulting material exhibited a high capacity for NO release (approximately 1.90 µmol NO/mg), suggesting its potential for enhancing the biocompatibility of medical devices .

Summary Table of Applications

Mechanism of Action

The primary mechanism of action involves the release of nitric oxide (NO) from the nitroso group. NO is a potent signaling molecule that interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic GMP (cGMP). This pathway is crucial for vasodilation, neurotransmission, and immune responses .

Comparison with Similar Compounds

Structural and Functional Differences

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP)

- Structure: Lacks the glucopyranose moiety; features a penicillamine backbone with an S-nitroso group .

- NO Release: Rapid, Cu(I)-catalyzed decomposition leads to short-lived NO release (~5 hours) with unpredictable kinetics .

S-Nitrosoglutathione (GSNO)

- Structure : Comprises glutathione linked to an S-nitroso group .

- NO Release: Moderate half-life (2–3 hours); endogenous NO reservoir with roles in platelet inhibition and airway dilation .

- Limitations : Susceptible to enzymatic degradation by glutathione reductase, reducing therapeutic utility .

Sodium Nitroprusside (SNP)

- Structure: Inorganic iron-nitrosyl complex .

- NO Release: Immediate, non-enzymatic release under light; short duration (minutes) .

- Drawbacks : Cyanide toxicity risks and rapid tachyphylaxis limit clinical use .

Target Compound

- Structure : Integrates SNAP’s S-nitroso group with a tetra-O-acetyl glucosamine, enhancing steric protection and solubility in organic solvents .

- Unique Features: The glucopyranose moiety enables interactions with lectins and glycosylation enzymes, broadening applications in glycobiology .

Stability and Pharmacokinetics

NO-Mediated Effects

- SNAP : Potent vasodilation but induces hypotension; used in apoptosis studies (e.g., HL-60 cells) .

- Target Compound: Retains NO-donating capacity but may mitigate hypotension via delayed release. Demonstrated efficacy in restoring mitochondrial biogenesis in diabetic nephropathy models .

Carbohydrate Interactions

- The glucosamine moiety enables binding to galectins and other lectins, distinguishing it from non-glycosylated NO donors like SNAP . This property is exploited in studies of glycan biosynthesis and cancer cell migration .

Biological Activity

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose (often referred to as RIG200) is a nitric oxide (NO) donor compound that has garnered attention due to its potential therapeutic applications in vasodilation and other biological processes. This article explores the biological activity of RIG200, focusing on its mechanisms of action, stability, and effects on various biological systems.

RIG200 is a complex molecule with the following characteristics:

- CAS Number : 202656-49-3

- Molecular Formula : C21H31N3O12S

- Molecular Weight : 549.55 g/mol

The compound is a derivative of S-nitroso-N-acetyl-D,L-penicillamine (SNAP), incorporating acetylated glucosamine to enhance stability and prolong its biological effects.

RIG200 functions primarily as a nitric oxide donor , which contributes to its vasodilatory effects. The release of NO leads to relaxation of smooth muscle tissues, particularly in vascular systems. Key mechanisms include:

- Vasodilation : RIG200 induces concentration-dependent relaxations in smooth muscle tissues, comparable to those produced by NO and other nitrovasodilators .

- Stability Enhancement : The acetylation of glucosamine in RIG200 stabilizes the molecule, resulting in prolonged vasodilatory effects compared to SNAP alone .

- Electrochemical Activity : The generation of NO from RIG200 can be monitored electrochemically, confirming its activity as an NO donor .

Vasodilatory Effects

Studies have demonstrated that RIG200 elicits significant vasodilation in isolated rat femoral arteries. In experiments:

- RIG200 caused prolonged (>4 hours) vasodilatation in endothelium-denuded arteries, while SNAP induced only transient effects .

- The compound's lipophilicity due to the acetylated glucosamine moiety is believed to enhance its retention and effectiveness in vascular tissues .

Effects on Ion Channels

Recent research has shown that RIG200 can inhibit specific ion channels involved in renal function:

- It was found to inhibit the basolateral 10-pS Cl⁻ channels in the thick ascending limb of the nephron through a cGMP/PKG signaling pathway, suggesting potential applications in managing salt absorption and hypertension .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction intermediates be stabilized?

- Methodology : The synthesis involves sequential acetylation and nitrosation. First, the glucopyranose backbone is protected via tetra-O-acetylation using acetic anhydride under anhydrous conditions. The 2-amino group is then acetylated, followed by S-nitrosation of the penicillamine moiety using nitrous acid (HONO) at 0–4°C to prevent decomposition . Stabilization of intermediates requires strict temperature control, inert atmospheres (N₂/Ar), and immediate characterization via TLC or LC-MS to monitor reaction progress .

Q. How is structural confirmation achieved for this nitroso-acetylated glucopyranose derivative?

- Methodology : High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and nitroso group integrity. For example, HRMS fragmentation patterns (e.g., loss of acetyl or nitroso radicals) align with derivatives like 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose . NMR (¹H/¹³C) identifies acetyl group positions (δ 1.9–2.1 ppm for CH₃CO) and anomeric configuration (β-linkage at δ 4.5–5.5 ppm) .

Q. What biochemical assays are suitable for preliminary evaluation of its nitric oxide (NO)-releasing capacity?

- Methodology : Use Griess assay to quantify nitrite (NO₂⁻) release under physiological conditions (pH 7.4, 37°C). Compare kinetics with analogs like S-Nitroso-N-acetylpenicillamine (SNAP) to assess stability . Fluorescent probes (e.g., DAF-FM) can detect real-time NO release in cell cultures .

Advanced Research Questions

Q. How do competing reactions (e.g., denitrosation or acetyl migration) affect synthesis yield, and how are they mitigated?

- Methodology : Denitrosation occurs under light or elevated temperatures. Use amber glassware and low-temperature conditions (≤4°C) during nitrosation . Acetyl migration is minimized by avoiding protic solvents (use DCM or THF) and adding molecular sieves to absorb moisture . Reaction progress is monitored via ¹H NMR to detect positional shifts in acetyl peaks .

Q. What computational models predict the compound’s stability and NO-release kinetics?

- Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDE) for the S-NO bond, correlating with experimental decomposition rates. Molecular dynamics simulations model solvation effects in aqueous vs. lipid environments . Compare with experimental Arrhenius plots (activation energy from thermal stability assays) .

Q. How does the tetra-O-acetylated structure influence cellular uptake compared to non-acetylated analogs?

- Methodology : Perform comparative studies using fluorescently labeled derivatives (e.g., FITC conjugation) in cell lines. Quantify intracellular accumulation via flow cytometry or confocal microscopy. Acetyl groups enhance lipophilicity, improving membrane permeability, as demonstrated in acetylated glucosamine uptake assays .

Q. What strategies resolve contradictions in NO-release data between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.